molecular formula C10H8ClN3O2 B10921067 2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide CAS No. 832740-97-3

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide

Cat. No.: B10921067
CAS No.: 832740-97-3
M. Wt: 237.64 g/mol
InChI Key: JHQJHELKQYOXSN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a furan ring and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide typically involves the reaction of 2-chloropyrimidine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The intermediate product is then reacted with chloroacetyl chloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[[(furan-2-yl)methyl]amino]-5-sulfamoylbenzoic acid
  • 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine

Uniqueness

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both furan and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

832740-97-3

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C10H8ClN3O2/c11-6-9(15)14-10-12-4-3-7(13-10)8-2-1-5-16-8/h1-5H,6H2,(H,12,13,14,15)

InChI Key

JHQJHELKQYOXSN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)NC(=O)CCl

Origin of Product

United States

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